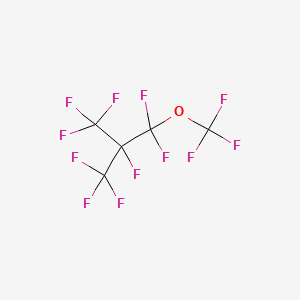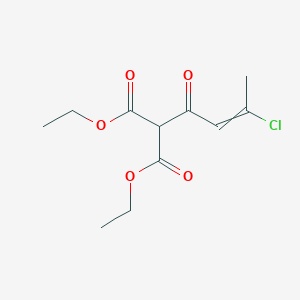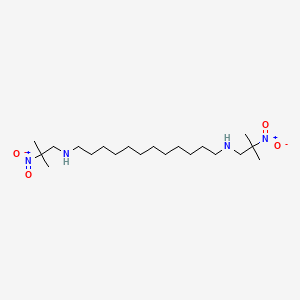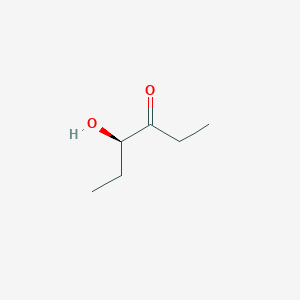![molecular formula C13H11ClN4O2P+ B14311132 1-[(4-Chlorophenoxy)(1H-1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium CAS No. 112123-50-9](/img/structure/B14311132.png)
1-[(4-Chlorophenoxy)(1H-1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenoxy)(1H-1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium is a complex organic compound that features a combination of chlorophenoxy, triazole, and pyridinium groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenoxy)(1H-1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium typically involves multiple steps, starting with the preparation of the chlorophenoxy and triazole intermediates. These intermediates are then reacted under specific conditions to form the final compound. Common reagents used in these reactions include phosphorus oxychloride, pyridine, and various solvents such as acetone or dichloromethane. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. Advanced purification techniques such as chromatography and crystallization are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenoxy)(1H-1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
1-[(4-Chlorophenoxy)(1H-1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenoxy)(1H-1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium involves its interaction with specific molecular targets and pathways. The triazole group is known to inhibit certain enzymes, such as cytochrome P450, which plays a crucial role in the metabolism of various compounds. This inhibition can lead to the disruption of cellular processes and the induction of cell death in certain microorganisms and cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol
- 1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one
- 1H-1,2,4-Triazole-1-ethanol, α-butyl-α-(2,4-dichlorophenyl)-
Uniqueness
1-[(4-Chlorophenoxy)(1H-1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium is unique due to its combination of chlorophenoxy, triazole, and pyridinium groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
112123-50-9 |
|---|---|
Molecular Formula |
C13H11ClN4O2P+ |
Molecular Weight |
321.68 g/mol |
IUPAC Name |
1-[(4-chlorophenoxy)-(1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium |
InChI |
InChI=1S/C13H11ClN4O2P/c14-12-4-6-13(7-5-12)20-21(19,18-11-15-10-16-18)17-8-2-1-3-9-17/h1-11H/q+1 |
InChI Key |
KHOONHYWESZJAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)P(=O)(N2C=NC=N2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



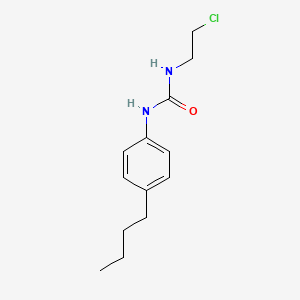

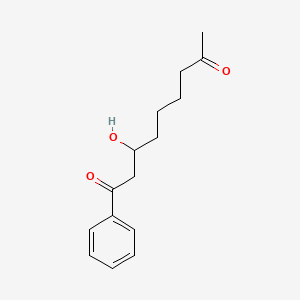
![Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate](/img/structure/B14311063.png)
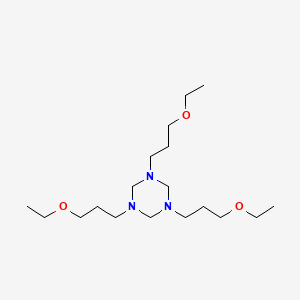
![Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate](/img/structure/B14311095.png)
![1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B14311108.png)

